molecular formula C8H10ClFN2 B7815119 N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B7815119
M. Wt: 188.63 g/mol
InChI Key: WYKQVNLWVZEVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aminoethyl group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-4-fluoroaniline with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary, secondary, or tertiary amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • N-(2-aminoethyl)piperazine

Uniqueness

N1-(3-chloro-4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the aminoethyl group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKQVNLWVZEVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCN)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.